GSK-2586881 is a recombinant human angiotensin-converting enzyme 2 (ACE2) designed for therapeutic applications, particularly in conditions associated with dysregulation of the renin-angiotensin system, such as pulmonary arterial hypertension and acute respiratory distress syndrome. This compound aims to counteract the effects of angiotensin II by converting it into angiotensin (1-7) and angiotensin (1-5), which have protective cardiovascular effects.
GSK-2586881 was developed by GlaxoSmithKline and is part of ongoing research efforts to explore its efficacy in various clinical settings, particularly those involving pulmonary and cardiovascular diseases. The compound has been evaluated in several clinical trials to assess its pharmacokinetics, safety, and potential therapeutic benefits.
GSK-2586881 falls under the category of biologics, specifically as a recombinant protein. It is classified as a therapeutic agent targeting the renin-angiotensin system, which plays a crucial role in blood pressure regulation and fluid balance.
The synthesis of GSK-2586881 involves recombinant DNA technology, where the gene encoding human ACE2 is inserted into a suitable expression vector. This vector is then introduced into host cells (commonly Chinese hamster ovary cells) that facilitate the production of the ACE2 protein.
GSK-2586881 is characterized by its structural similarity to native human ACE2, comprising a single polypeptide chain with glycosylation sites that enhance its stability and activity. The molecular weight of GSK-2586881 is approximately 100 kDa.
GSK-2586881 catalyzes the conversion of angiotensin II into angiotensin (1-7) and angiotensin (1-5), which are known to have vasodilatory effects. This reaction can help mitigate the adverse effects associated with elevated levels of angiotensin II in various pathophysiological conditions.
The enzymatic activity of GSK-2586881 can be measured using assays that quantify the levels of angiotensin II before and after treatment with the recombinant enzyme. The reaction kinetics can provide insights into its efficacy as a therapeutic agent.
GSK-2586881 functions primarily by mimicking the action of native ACE2, which regulates the renin-angiotensin system by degrading angiotensin II. By increasing levels of angiotensin (1-7) and angiotensin (1-5), it promotes vasodilation, reduces inflammation, and improves endothelial function.
Clinical studies have shown that administration of GSK-2586881 results in:
GSK-2586881 appears as a clear to slightly opalescent solution. It is typically stored at 2–8 °C to maintain stability.
Relevant analyses include:
GSK-2586881 has potential applications in:
The ongoing studies aim to establish GSK-2586881's role as a therapeutic agent that could provide significant benefits in managing diseases linked to dysregulated angiotensin signaling pathways.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4